
1-(2-((3-fluorophenyl)amino)-2-oxoethyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-6-OXO-N-PHENYL-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound belongs to the class of dihydropyridazine derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-6-OXO-N-PHENYL-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core dihydropyridazine structure, followed by the introduction of the fluorophenyl and phenyl groups through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-6-OXO-N-PHENYL-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
1-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-6-OXO-N-PHENYL-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-6-OXO-N-PHENYL-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-6-OXO-N-PHENYL-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE
- 1-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-6-OXO-N-PHENYL-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE
Uniqueness
1-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-6-OXO-N-PHENYL-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to similar compounds with different substituents. The fluorine atom’s electronegativity and small size can influence the compound’s interaction with molecular targets, potentially leading to improved efficacy and selectivity.
Properties
Molecular Formula |
C19H15FN4O3 |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
1-[2-(3-fluoroanilino)-2-oxoethyl]-6-oxo-N-phenylpyridazine-3-carboxamide |
InChI |
InChI=1S/C19H15FN4O3/c20-13-5-4-8-15(11-13)21-17(25)12-24-18(26)10-9-16(23-24)19(27)22-14-6-2-1-3-7-14/h1-11H,12H2,(H,21,25)(H,22,27) |
InChI Key |
AASXYUXCGNQYQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-butylphenyl)-6-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11240838.png)
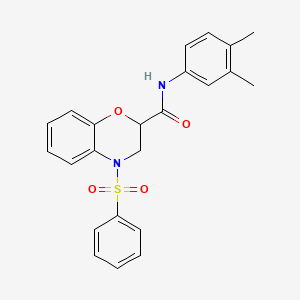
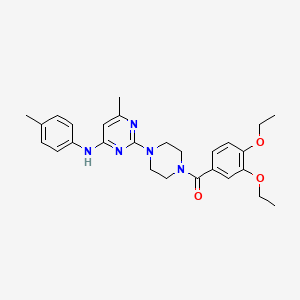
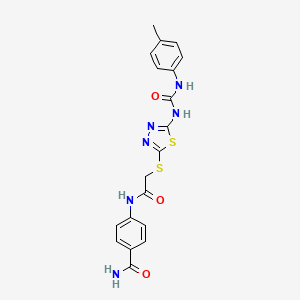

![2-{[5-(1-benzofuran-2-yl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11240862.png)
![2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11240867.png)
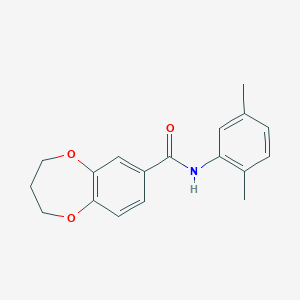
![1,1'-[3,6-bis(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11240871.png)
![N-(2,6-dimethylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11240872.png)
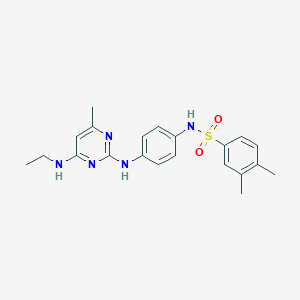
![3-[5-(4-methoxyphenyl)furan-2-yl]-N-(2-methylpropyl)propanamide](/img/structure/B11240890.png)

![Methyl 3-({[1-(benzylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11240892.png)
